2-Butylimidazole

Description

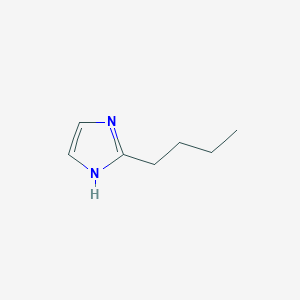

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLDUURXGMDOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473365 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50790-93-7 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization of 2 Butylimidazole

Regioselective Synthesis of 2-Butylimidazole and its Precursors

The regioselective synthesis of 2-substituted imidazoles like this compound presents a significant challenge due to the potential for reactions at multiple positions on the imidazole (B134444) ring. Various strategies have been developed to control the selectivity of these reactions.

Strategies for C2-Alkylation of Imidazole Ring Systems

Direct C-H functionalization at the C2 position of the imidazole ring is a powerful method for introducing alkyl groups. Nickel-catalyzed C-H arylation and alkenylation reactions have been developed that show high regioselectivity for the C2 position. nih.gov These methods often employ specific ligands and a tertiary alcohol as the solvent to achieve the desired outcome. nih.gov For instance, the use of a Ni(OTf)2/dcype/K3PO4/t-amylOH system has proven effective for the C2-arylation of imidazoles with chloroarenes. nih.gov

Another approach involves the use of a protecting group on one of the nitrogen atoms to direct lithiation and subsequent alkylation to the C2 position. The N,N-dimethylsulfamoyl (DMAS) group has been utilized for this purpose. uoa.gr Following lithiation with n-butyllithium, quenching with an appropriate electrophile, such as n-butyl iodide, introduces the butyl group at the C2 position. uoa.gr Subsequent removal of the protecting group yields the desired this compound. uoa.gr Similarly, a benzyloxy protecting group can direct deprotonation selectively at C-2, allowing for the introduction of various substituents, including alkyl groups. acs.org

Alternative Synthetic Pathways to this compound

Besides direct C2-alkylation, other synthetic routes to this compound exist. One common method is the Weidenhagen reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound precursors, this can involve reacting an appropriate aldehyde with dihydroxyacetone and ammonia. tbzmed.ac.irlookchem.com The resulting 2-alkyl-4(5)-hydroxymethyl-1H-imidazole can then be oxidized to the corresponding carboxaldehyde. tbzmed.ac.ir

Another pathway involves the Wittig reaction of a protected imidazole-2-carboxaldehyde. uoa.gr For example, an N,N-dimethylsulfamoyl-protected imidazole-2-carboxaldehyde can undergo a Wittig reaction to form an olefin, which is subsequently hydrogenated to yield the saturated alkyl chain. uoa.gr Hydrolysis of the protecting group then affords this compound. uoa.gr

The synthesis of 2-substituted imidazoles can also be achieved through cyclization reactions. For instance, the reaction of amidines with 2-halo-3-alkoxy-2-propenals can produce 1,2-disubstituted-1H-imidazole-5-carboxaldehydes with high regioselectivity. lookchem.com

Challenges and Advancements in this compound Synthesis

A primary challenge in the synthesis of this compound is achieving high regioselectivity, as reactions can occur at the N1, C2, C4, and C5 positions. The development of protecting groups and specialized catalytic systems has been crucial in overcoming this challenge. uoa.grnih.gov For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been instrumental in directing arylation to the C2 and C5 positions and enabling regioselective N-alkylation. nih.gov

Another challenge lies in the accessibility and stability of starting materials. Some synthetic routes require precursors that are difficult to prepare or handle. lookchem.com Recent advancements have focused on developing more practical and efficient methods using readily available starting materials and milder reaction conditions. The use of ionic liquids as reaction media and promoters is one such advancement, offering a greener alternative to traditional organic solvents and avoiding the need for additional catalysts in some cases. researchgate.net

Functionalization and Derivatization of the this compound Core

The this compound scaffold provides a versatile platform for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields.

N-Alkylation and N-Functionalization Strategies of this compound Derivatives

N-alkylation of the imidazole ring is a common strategy to introduce further diversity. The reaction of this compound with an alkylating agent in the presence of a base leads to the formation of N-alkylated derivatives. uoa.grgoogle.com The choice of base and solvent can influence the regioselectivity of the alkylation, yielding either the 1,2- or 1,3-disubstituted isomer. The use of carbonates, such as dimethyl carbonate, in the presence of an organic tertiary amine catalyst provides a method for N1-alkylation. google.com

Phase transfer catalysis (PTC) has also been employed for the N,N'-bis-alkylation of imidazoles under basic conditions. uoa.gr Furthermore, N-alkylation of 2-substituted imidazole-4(5)-carboxaldehydes with reagents like N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole can yield regioisomeric products that can be separated by chromatography. tbzmed.ac.ir

Substitutions at C4 and C5 Positions of the Imidazole Ring in this compound Analogues

The C4 and C5 positions of the this compound ring are also amenable to substitution, allowing for the creation of tri- and tetrasubstituted imidazoles. The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a common method to introduce a formyl group at the C4 position of this compound, yielding 2-butyl-1H-imidazole-4-carbaldehyde.

Halogenation at the C4 and C5 positions can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) in a solvent like DMF. uoa.gr These halogenated derivatives can then serve as precursors for further functionalization through cross-coupling reactions.

The synthesis of 2,4,5-trisubstituted imidazoles can be accomplished through multi-component reactions. For example, the reaction of a 1,2-diketone, an aromatic aldehyde, and ammonium (B1175870) acetate, sometimes catalyzed by molecular iodine, can yield 2,4,5-triaryl-substituted imidazoles. researchgate.net While this example illustrates the general principle, adapting it for a 2-butyl substituent would require a different synthetic approach for the initial components.

Synthesis of Advanced this compound-Based Intermediates

The role of this compound as a foundational building block is evident in its conversion to more complex and functionally rich intermediates, which are pivotal in the synthesis of pharmaceuticals and specialized materials. Various synthetic strategies have been developed to introduce additional functional groups onto the this compound core, thereby creating advanced intermediates with tailored properties.

A key intermediate, 2-butyl-1H-imidazole-4-carbaldehyde, is synthesized through methods such as the Vilsmeier-Haack reaction. google.com This process involves treating this compound with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via the formation of a chloromethyleniminium ion, which acts as an electrophile, substituting the imidazole ring at the C4 position to introduce the formyl group. google.com An alternative route involves a two-step hydroxymethylation-oxidation sequence. Initially, this compound is reacted with paraformaldehyde in the presence of a base like potassium carbonate to yield the 4-hydroxymethyl intermediate. Subsequent oxidation of this intermediate with an oxidizing agent such as manganese dioxide (MnO₂) furnishes the desired aldehyde. google.com

Further advanced intermediates are synthesized for specific applications, such as Angiotensin II (AT1) receptor blockers (ARBs). For instance, N-substituted 5-butylimidazole derivatives have been developed through multi-step synthetic sequences. nih.gov A common strategy involves the initial protection of the imidazole nitrogen, for example, with a trityl group, to direct subsequent reactions. rsc.org The protected imidazole can then undergo regiosepecific lithiation at a desired position, followed by quenching with an electrophile to introduce a new substituent. For the synthesis of N,N'-symmetrically bis-substituted butylimidazole analogs, a protocol involving N-protection with a (N-dimethylamino)methyl group, followed by regiospecific lithiation at the 2-position and subsequent reaction with an electrophile like n-butyl iodide, has been reported. rsc.org

The synthesis of highly complex intermediates for ARBs often involves coupling the butylimidazole moiety with a biphenyl (B1667301) system. For example, the synthesis of 5-butyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-2-carboxylic acid involves several key steps. nih.gov This includes the preparation of the biphenylmethyl alkylating agent and the sequential functionalization of the 5-butylimidazole core, often involving formylation at the C2 position followed by oxidation to the carboxylic acid. nih.gov These intricate synthetic pathways highlight the versatility of this compound in constructing architecturally complex molecules.

Table 1: Synthetic Methods for Advanced this compound-Based Intermediates

| Intermediate | Synthetic Method | Key Reagents | Reference |

| 2-Butyl-1H-imidazole-4-carbaldehyde | Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | google.com |

| 2-Butyl-1H-imidazole-4-carbaldehyde | Hydroxymethylation-Oxidation | Paraformaldehyde, K₂CO₃, MnO₂ | google.com |

| 2,N,N'-Trisubstituted Butylimidazoles | N-Protection, Lithiation, Alkylation | (N-dimethylamino)methyl group, n-BuLi, n-BuI | rsc.org |

| N-Substituted 5-Butylimidazole Derivatives for ARBs | Multi-step sequence including protection, lithiation, formylation, and coupling | Trityl chloride, n-BuLi, DMF, Biphenylmethyl halides | nih.gov |

Asymmetric Synthesis and Chiral this compound Derivatives

The development of chiral this compound derivatives is an area of growing interest, driven by the demand for enantiomerically pure compounds in asymmetric catalysis and medicinal chemistry. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement, which is often crucial for biological activity and catalytic efficiency.

One approach to generating chiral imidazole derivatives involves starting with a chiral precursor. A documented method shows that an aldehyde with a chiral carbon adjacent to the carbonyl group can lead to an enantiomerically enriched imidazole-2-thione. google.com For example, the synthesis of 4-(2-butyl)imidazole-2-thione from optically active 2-methylbutanal demonstrates that the chirality of the starting material is transferred to the final imidazole product. The synthesis proceeds through a Strecker reaction followed by reduction and cyclization with 1,1'-thiocarbonyldiimidazole. google.com This strategy establishes a pathway to chiral imidazoles by incorporating chirality from the outset.

Another sophisticated strategy involves attaching butylimidazole units to a pre-existing chiral scaffold. Chiral bis-N-heterocyclic carbene (NHC) ligands have been synthesized using a dehydrohexitol framework derived from the chiral pool. rsc.org In this method, 1,4:3,6-dianhydro-2,5-dideoxy-2,5-diiodo-L-iditol is reacted with an excess of butylimidazole to produce 1,4:3,6-dianhydro-2,5-dideoxy-2,5-bis(3-butylimidazolium)-L-iditol bromide. rsc.org The resulting molecule is inherently chiral due to the L-iditol backbone. Such compounds are precursors to chiral NHC ligands, which are valuable in asymmetric metal catalysis. rsc.org

Table 2: Approaches to Asymmetric Synthesis and Chiral this compound Derivatives

| Approach | Description | Example | Reference |

| Chiral Starting Material | Synthesis begins with an enantiomerically pure precursor, transferring chirality to the final product. | Synthesis of enantiomerically enriched imidazole-2-thiones from chiral aldehydes. | google.com |

| Chiral Scaffold | Butylimidazole units are attached to a larger, inherently chiral molecule. | Synthesis of bis-imidazolium salts from a chiral dehydrohexitol (L-iditol) backbone. | rsc.org |

| Chiral Catalyst | Development of chiral imidazole-containing structures that function as asymmetric catalysts. | Chiral bicycle imidazole nucleophilic catalysts for asymmetric Steglich rearrangement. | nih.gov |

| Chiral Metal Complex | Incorporation of butylimidazole as a ligand in a coordination complex that is chiral. | Use of 1-butylimidazole (B119223) to form chiral-at-metal cobalt(III) complexes. | researchgate.net |

Spectroscopic and Advanced Characterization of 2 Butylimidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 2-Butylimidazole Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of a this compound derivative, such as 2,3-dibromo-5-(1-butyl-1H-imidazol-3-ium-3-yl)-1,4-benzoquinone-6-olate, specific signals corresponding to the imidazolium (B1220033) protons and the butyl group are observed. The imidazolium protons typically appear as distinct signals, for instance, at 9.21 ppm, 7.81 ppm, and 7.64 ppm, while the protons of the butyl moiety resonate in the upfield region, from 4.23 to 0.92 ppm. beilstein-journals.org The integration of these signals provides the ratio of protons in different parts of the molecule, confirming the presence and integrity of the butyl chain and the imidazole (B134444) ring. For instance, the tert-butyl group will show a singlet with an integration of 9H, an isopropyl group a doublet integrating to 6H, and an ethyl group a triplet integrating to 3H. sapub.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the imidazolium ring in derivatives typically show signals between 120 and 140 ppm. sapub.org For example, in a specific derivative, the characteristic peaks for the imidazolium carbons were found at 137.3 ppm, 124.7 ppm, and 120.8 ppm, while the butyl group carbons resonated between 48.5 and 13.3 ppm. beilstein-journals.org The synthesis of various alkyl imidazoles is often confirmed using both ¹H and ¹³C NMR. nih.gov Furthermore, two-dimensional (2D) NMR techniques can be employed for a more complete characterization of the thermal decomposition products of imidazolium-based ionic liquids. mdpi.com

Interactive Table: Predicted NMR Shifts for this compound Below is a table showing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | Prediction available guidechem.com |

| ¹³C NMR | Prediction available guidechem.com |

Mass Spectrometry (MS) Applications for Purity and Molecular Weight Determination of this compound

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and assessing the purity of this compound and its analogues. smolecule.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular weight of 124.18 g/mol , the mass spectrum would be expected to show a molecular ion peak [M]⁺ at or near this value. guidechem.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. For instance, in the characterization of a derivative, 2-butyl-1H-imidazole-4-carbaldehyde, HRMS confirms the molecular ion [M+H]⁺ at an m/z of 181.11.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of an organic compound can break apart into smaller, characteristic fragment ions. chemguide.co.uk For aliphatic chains like the butyl group, fragmentation can occur with the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org The fragmentation of the imidazole ring can also produce specific ions. By analyzing this pattern, the structure of the parent molecule can be deduced and confirmed. For example, the synthesis of 1-butylimidazole (B119223) derived ionic liquids has been confirmed using LCMS (Q-TOF). rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis of this compound Derivatives

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify the functional groups and electronic transitions within this compound derivatives.

IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of an imidazole derivative will show characteristic absorption bands for the N-H stretch (around 3126–3153 cm⁻¹), C-H stretches of the alkyl chain and the aromatic ring, and C=N and C=C stretching vibrations of the imidazole ring (e.g., at 1641 cm⁻¹). beilstein-journals.orgresearchgate.netmdpi.com For instance, in a study of cobalt(II) complexes with imidazole derivatives, the IR spectra confirmed the coordination of the imidazole ligands. mdpi.com The synthesis of 2-butyl-1H-imidazole-4-carbaldehyde is also typically characterized using IR spectroscopy to confirm the presence of key functional groups. smolecule.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher one. Imidazole derivatives typically exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. acs.org For example, the UV-vis spectra of phenothiazine (B1677639) derivatives with imidazole structures show two major peaks between 270 and 500 nm, with the maxima around 300 nm attributed to π–π* excitation of the aromatic system. acs.org The electronic spectra of cobalt(II) complexes with imidazole derivatives have been used to determine the stereochemistry of the metal center. mdpi.com

X-ray Crystallography in the Determination of Solid-State Structures of this compound Complexes and Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in characterizing the solid-state structures of various this compound complexes and derivatives.

For example, the crystal structure of cobalt(II) complexes with imidazole derivatives revealed a distorted trigonal bipyramidal stereochemistry for the cobalt ion in some cases, and in another, the unit cell contained three distinct molecular units with different coordination geometries. mdpi.com In another study, the molecular structure of a palladium(II) pincer complex with a bis(N-heterocyclic thione) ligand derived from butylimidazole was determined by X-ray crystallography, providing insights into its rac and meso conformations. rsc.org

The solid-state packing of imidazole derivatives is often influenced by hydrogen bonding. A persistent tape motif formed by N-H···N hydrogen bonds is a common feature in the crystal structures of many imidazole derivatives. rsc.org The steric bulk of substituents, such as the butyl group, can influence the planarity of these tapes. rsc.org X-ray diffraction studies have also been used to determine the molecular structures of gold(I) and palladium(II) complexes with N-heterocyclic carbene ligands derived from tert-butylimidazole, revealing linear and trans-square-planar geometries, respectively. acs.org

Advanced Spectroscopic Techniques for Interfacial Studies Involving this compound (e.g., Sum Frequency Generation Vibrational Spectroscopy)

Advanced spectroscopic techniques are employed to study the behavior of this compound at interfaces, which is crucial for applications such as corrosion inhibition and surface modification. Sum Frequency Generation (SFG) vibrational spectroscopy is a particularly powerful surface-specific technique that provides vibrational spectra of molecules at an interface with minimal interference from the bulk phases. cam.ac.uk

SFG has been used to study the adsorption and orientation of 1- and this compound on copper and steel surfaces. orcid.orgacs.org These studies revealed that on copper, both isomers adsorb with their butyl side chains oriented perpendicularly to the interface and the imidazole ring tilted away from the surface. acs.org In contrast, on steel, the imidazole rings lie nearly parallel to the surface. acs.org The orientation of the butyl side chain was found to significantly influence the adsorption characteristics.

SFG has also been used to investigate the interface of ionic liquids based on 1-butyl-3-methylimidazolium with quartz surfaces. acs.orgacs.org These studies provide insights into how the structure and charge of the imidazolium cation and the nature of the surface (hydrophilic or hydrophobic) influence the orientation of the molecules at the interface. acs.orgacs.org The SFG spectra in the C-H stretching region are often dominated by signals from the methyl end group of the butyl chain, indicating its orientation relative to the surface. acs.org

Coordination Chemistry of 2 Butylimidazole

2-Butylimidazole as a Ligand in Transition Metal Complexes

This compound acts as a monodentate ligand, coordinating to metal centers primarily through the lone pair of electrons on the pyridine-type nitrogen atom of the imidazole (B134444) ring. This interaction is a key feature in the formation of a wide array of coordination compounds. The butyl group, being an electron-donating alkyl group, can enhance the electron density on the imidazole ring, thereby influencing the ligand's donor strength.

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with various transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and ruthenium(II). nih.govrsc.orgmdpi.comcore.ac.uknih.gov The nature of the metal ion, the counter-anions present, and the reaction conditions play a crucial role in determining the stoichiometry and geometry of the final coordination complex. For instance, research has shown the formation of complexes with different ligand-to-metal ratios, such as 1:1, 1:2, 1:4, and 1:6. rsc.orgmdpi.comsrce.hr

Synthesis and Characterization of Metal-2-Butylimidazole Coordination Compounds

The synthesis of metal-2-butylimidazole coordination compounds typically involves the direct reaction of a metal salt with the this compound ligand in a suitable solvent. core.ac.ukiucr.org Common solvents used for these syntheses include ethanol, methanol, acetonitrile, and dichloromethane. core.ac.ukiucr.orgniscpr.res.in The reaction is often carried out under reflux or at room temperature, and the resulting complexes can be isolated as crystalline solids upon cooling or by techniques such as slow evaporation or diffusion of a less-coordinating solvent. core.ac.ukiucr.org

For example, copper(II) complexes have been prepared by reacting copper(II) chloride with 2,6-bis{[N-butyl]imidazole-1-ylidene-2-thione}pyridine in dichloromethane, followed by reflux. core.ac.uk Similarly, nickel(II) complexes have been synthesized by reacting a nickel(II) source with a pyrazolyl-ether-imidazolium ligand containing a 2-n-butylimidazole moiety. rsc.org The synthesis of cobalt(II) complexes with imidazole derivatives has been achieved by reacting cobalt(II) methacrylate (B99206) with the respective imidazole ligand. mdpi.com Ruthenium(II) complexes bearing a 1-butylimidazole (B119223) ligand have also been synthesized and characterized. nih.gov

Characterization of these coordination compounds is performed using a suite of analytical techniques:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio. nih.govekb.eg

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole ligand to the metal center. Shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching vibration, are indicative of coordination. mdpi.combenthamopen.com

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry and the electronic structure of the metal center. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. Shifts in the proton signals of the imidazole ring upon coordination can be observed. nih.govniscpr.res.in

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. mdpi.com

Structural Diversity and Geometry of this compound-Metal Complexes

Metal complexes of this compound and its derivatives exhibit a wide range of coordination geometries, largely influenced by the coordination number of the central metal ion, the nature of the co-ligands, and the steric influence of the butyl group. Common geometries observed include tetrahedral, square planar, trigonal bipyramidal, and octahedral.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Nickel(II) | NiCl3(L) | Monomeric, zwitterionic | rsc.org |

| Nickel(II) | {Ni[HmimBut]4}I2 | Square-planar | nih.gov |

| Cobalt(II) | [Co(C4H5O2)2(2-EtIm)2] | Distorted trigonal bipyramid | mdpi.com |

| Cobalt(II) | [Co(C4H5O2)2(2-EtIm)2] | Tetrahedral and square pyramidal units in the same crystal | mdpi.com |

| Copper(II) | [Cu(AlkIm)4][Tf2N]2 | Square planar | rsc.org |

| Copper(II) | Cu(PyBIm)(NO3)(H2O) | Distorted square planar | nih.gov |

| Copper(II) | Cu(PyBIm)32 | Distorted octahedral | nih.gov |

| Ruthenium(II) | [Ru(η5-C5H5)(LL)(1-BuIm)][Z] | Distorted three-legged piano stool | nih.gov |

Note: L in NiCl3(L) is 1-(2-(2-n-butylimidazole-ethoxy)ethyl)-3,5-dimethylpyrazole. AlkIm in [Cu(AlkIm)4][Tf2N]2 refers to N-alkylimidazole, including N-butylimidazole. 2-EtIm is 2-ethylimidazole, a close analogue of this compound. PyBIm is 2-(2-pyridyl)benzimidazole. LL in the Ruthenium(II) complex represents 2PPh3 or DPPE, and Z is a counter-anion.

Electronic Properties and Bonding in this compound-Metal Systems

The electronic properties of this compound-metal complexes are primarily dictated by the nature of the metal-ligand bond and the geometry of the coordination sphere. UV-Visible spectroscopy is a key technique used to probe these properties, revealing d-d electronic transitions for transition metal complexes and charge-transfer bands.

For instance, the electronic spectra of cobalt(II) complexes with imidazole derivatives show characteristic d-d transition bands that are indicative of their coordination geometry, such as trigonal bipyramidal or a combination of tetrahedral and square pyramidal stereochemistries. mdpi.com The high intensity of these d-d transitions often suggests a lower symmetry and the absence of a center of symmetry in the complex. mdpi.com Ruthenium(II) complexes with 1-butylimidazole exhibit strong absorption bands in the UV region attributed to π-π* electronic transitions within the organometallic fragment and the coordinated heteroaromatic ligands. nih.gov

Theoretical studies, such as Density Functional Theory (DFT), have been employed to gain deeper insights into the electronic structure and bonding of metal-imidazole complexes. ekb.egnih.gov These calculations can optimize the geometries of the complexes and provide information about the molecular orbitals, charge distribution, and the nature of the metal-ligand interactions. ekb.egnih.gov For example, DFT studies on oxidovanadium(IV) complexes with imidazole-based drugs have been used to investigate their geometry and quantum parameters, which in turn helps in understanding their potential bioactivity. nih.gov While specific DFT studies solely on this compound complexes are not extensively reported in the provided context, the principles from related systems are applicable.

The electronic properties of the coordinated this compound ligand are influenced by the nature of the co-ligands and counter-ions in the complex. nih.gov This is evident in the electrochemical studies of ruthenium(II) complexes, where the redox properties are tuned by these factors. nih.gov

Applications of this compound Coordination Chemistry in Supramolecular Assemblies

The ability of this compound to act as a ligand and its derivatives to form imidazolium (B1220033) salts makes it a valuable building block in the construction of supramolecular assemblies. These assemblies are organized structures of molecules held together by non-covalent interactions, including coordination bonds and hydrogen bonds.

One significant application is in the formation of ionic liquids (ILs) . A series of ionic liquids based on copper(II), nickel(II), or cobalt(II) cations have been synthesized with N-alkylimidazole ligands, including N-butylimidazole. rsc.org These materials can have low melting points and their properties can be tuned by changing the alkyl chain length on the imidazole ligand or the metal center. rsc.org For example, a thermochromic magnetic ionic liquid has been developed from an iron(III) Schiff-base complex with 1-butylimidazole, which exhibits spin-crossover behavior in the liquid state. researchgate.net

This compound and its derivatives are also used in the formation of coordination polymers and frameworks . The coordination of the imidazole nitrogen to a metal center, often in conjunction with other bridging ligands, can lead to the formation of one-, two-, or three-dimensional networks. rsc.org The structure of these frameworks can be influenced by factors such as the metal ion, counter-anions, and the conformation of the ligand. acs.org For instance, cobalt(III) complexes with 2,2'-biimidazole (B1206591) have been shown to form a five-fold interpenetrated net bridged by terephthalates and water molecules. rsc.org

Furthermore, platinum(II) complexes with 1-butylimidazole as an ancillary ligand have been used as monomeric units for creating luminescent supramolecular assemblies . chemrxiv.org The aggregation behavior and optical properties of these square-planar Pt(II) complexes are highly dependent on the nature of the ancillary ligand, leading to distinct supramolecular structures. chemrxiv.org Dynamic reconfiguration of these assemblies can be achieved through ligand exchange, offering a pathway to responsive and adaptive materials. chemrxiv.org The formation of supramolecular structures is often stabilized by intermolecular interactions such as C-H···F or C-H···Cl hydrogen bonds. iucr.orgresearchgate.net

Catalytic Applications of 2 Butylimidazole and Its Complexes

2-Butylimidazole as a Catalyst in Organic Synthesis Reactions

This compound has emerged as a potent organocatalyst, facilitating a variety of organic reactions. netascientific.comchemimpex.com Its catalytic activity is attributed to the presence of the imidazole (B134444) ring, which can act as a Brønsted base or a nucleophilic catalyst. chembk.com This dual reactivity allows it to enhance reaction rates and improve yields in numerous synthetic transformations, making it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals. netascientific.comchemimpex.com

One of the key applications of this compound as an organocatalyst is in the synthesis of heterocyclic compounds. For instance, it has been shown to catalyze the formation of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org The imidazole moiety activates the aldehyde, making it more susceptible to nucleophilic attack by the diamine, thus promoting the cyclization reaction. This method provides an efficient route to a class of compounds with significant biological and medicinal properties.

Furthermore, derivatives of this compound have been investigated for their catalytic efficiency in various reactions. For example, N-acylimidazoles, which can be generated in situ from this compound, are effective acyl transfer agents. The catalytic activity of a series of N-substituted imidazoles and their corresponding dimethylamides has been evaluated, demonstrating the influence of the substituent on the catalytic performance. rsc.org

The following table summarizes representative examples of organic synthesis reactions catalyzed by this compound and its derivatives:

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

| This compound | Imidazoline Synthesis | Aldehydes, Ethylenediamine | 2-Imidazolines | High | organic-chemistry.org |

| 1-tert-butyl-N,N-dimethyl-1H-imidazole-2-carboxamide | Hydrosilylation | N-PMP acetophenone (B1666503) ketimine, HSiCl3 | Chiral Amine | ~50 (relative rate) | rsc.org |

Metal-2-Butylimidazole Complexes as Catalysts for Organic Transformations

The ability of this compound to act as a ligand in coordination chemistry has led to the development of a wide range of metal-2-butylimidazole complexes with significant catalytic activity. cymitquimica.com These complexes often exhibit enhanced stability and selectivity compared to their inorganic metal salt counterparts. The imidazole ring effectively coordinates with various transition metals, including palladium, copper, and ruthenium, creating active catalytic centers for a diverse array of organic transformations. acs.orgacs.orgunibo.it

Palladium-2-Butylimidazole Complexes:

Palladium complexes featuring this compound-derived N-heterocyclic carbene (NHC) ligands are particularly effective in cross-coupling reactions. These catalysts have demonstrated high activity in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.me Cationic palladium(II) complexes have also been shown to be highly reactive towards C-H activation of arylureas at room temperature, enabling efficient cross-coupling reactions. beilstein-journals.org

Copper-2-Butylimidazole Complexes:

Copper(I) complexes with N-alkylimidazoles, including 1-butylimidazole (B119223), have been successfully employed as catalysts in cyanation reactions. acs.orgisuct.rutezu.ernet.inthieme-connect.comresearchgate.net This "biomimetic" system, inspired by the active sites of copper-containing metalloenzymes, allows for the efficient cyanation of a wide range of aryl and heteroaryl bromides using the less toxic potassium hexacyanoferrate(II) as the cyanide source. acs.orgisuct.ruthieme-connect.comresearchgate.net For example, the cyanation of o-dibromobenzene to phthalonitrile (B49051) proceeds in good yield using a CuI/N-butylimidazole system. isuct.ru

Ruthenium-2-Butylimidazole Complexes:

Ruthenium(II) complexes bearing imidazole-based ligands have been investigated as catalysts for transfer hydrogenation reactions. unibo.ittubitak.gov.trresearchgate.net These complexes efficiently catalyze the reduction of ketones and aldehydes to the corresponding alcohols. The catalytic activity can be tuned by modifying the substituents on the imidazole ring, highlighting the importance of the ligand structure in the design of effective catalysts. tubitak.gov.tr

The table below presents selected examples of organic transformations catalyzed by metal-2-butylimidazole complexes:

| Metal | Ligand/Complex | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Palladium | Pd(1-butylimidazole)2Cl2 | Suzuki-Miyaura Coupling | Aryl iodide, Aryl boronic acid | Diaryl ketone | up to 100 | researchgate.net |

| Copper | CuI / 1-Butylimidazole | Cyanation | o-Dibromobenzene, K4[Fe(CN)6] | Phthalonitrile | 78 | isuct.ru |

| Ruthenium | [RuCl2(1-butyl-3-benzylimidazol-2-ylidene)(p-cymene)] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | High | tubitak.gov.tr |

Role of this compound in Green Chemistry Catalysis, including Carbon Dioxide Conversion

This compound and its derivatives play a significant role in the advancement of green chemistry, primarily through their use in the development of ionic liquids and as catalysts for the conversion of carbon dioxide (CO2). netascientific.com

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low volatility, thermal stability, and recyclability. This compound is a key building block for the synthesis of various imidazolium-based ionic liquids. netascientific.com These ILs can act as both solvents and catalysts in a variety of chemical processes. For instance, 1-n-butyl-3-methylimidazolium-2-carboxylate (BMIM-2-CO2), synthesized from butylimidazole and dimethyl carbonate, has been shown to be an effective catalyst for the transesterification of glycerol (B35011) with dimethyl carbonate to produce glycerol carbonate. beilstein-journals.orgbeilstein-journals.org

Carbon Dioxide Conversion:

The chemical fixation of CO2 into valuable chemicals is a critical area of green chemistry research. Amine-functionalized ionic liquids (AFILs) derived from 1-butylimidazole have been developed for efficient CO2 capture and subsequent conversion. acs.orgfrontiersin.orgfrontiersin.org These AFILs can catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals. frontiersin.orgfrontiersin.orgnih.gov The dual functionality of the imidazolium (B1220033) ring and the appended amine group in these ILs leads to a synergistic catalytic effect, with the imidazolium moiety assisting in the ring-opening of the epoxide and the amine group facilitating CO2 activation. frontiersin.orgnih.gov

The following table highlights the application of this compound derivatives in green chemistry catalysis:

| Catalyst/System | Application | Reactants | Product | Yield (%) | Reference |

| 1-n-butyl-3-methylimidazolium-2-carboxylate (BMIM-2-CO2) | Transesterification | Glycerol, Dimethyl Carbonate | Glycerol Carbonate | 93 | beilstein-journals.org |

| Amine-functionalized ionic liquid (AFIL) from 1-butylimidazole | CO2 Cycloaddition | Epichlorohydrin, CO2 | 3-chloro-1,2-propylenecarbonate | 97 | frontiersin.org |

Mechanism of Catalysis Mediated by this compound and Its Derivatives

Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. The catalytic activity of this compound and its derivatives is rooted in the versatile chemical properties of the imidazole ring.

Organocatalysis:

In organocatalysis, this compound can function as a nucleophilic catalyst. The nitrogen atom at the 3-position of the imidazole ring can attack an electrophilic center, forming a reactive intermediate. For example, in the hydrosilylation of ketimines, an imidazole-derived catalyst is proposed to activate the silicon reagent, facilitating the reduction of the imine. rsc.orgrsc.org Computational studies have suggested a 'dual activation' model where both a Lewis basic site and a Brønsted acidic site within the catalyst architecture are involved. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis:

2-Alkylimidazoles can serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis and also effective organocatalysts in their own right. mdpi.com The NHC is typically generated by deprotonation of the corresponding imidazolium salt. In oxidative NHC catalysis, the NHC reacts with an aldehyde to form a Breslow intermediate, which is then oxidized to an acylazolium ion. This electrophilic species can then react with a nucleophile to form the final product, regenerating the NHC catalyst. mdpi.com Theoretical studies have elucidated the mechanism of NHC-catalyzed CO2 fixation with aziridines, revealing that the free NHC promotes the ring-opening of the aziridine (B145994) and incorporation of CO2. rsc.org

Metal-Complex Catalysis:

In metal-catalyzed reactions, this compound-based ligands play a critical role in stabilizing the metal center and participating in the catalytic cycle. In palladium-catalyzed cross-coupling reactions, the NHC ligand, derived from a this compound precursor, forms a strong bond with the palladium center. acs.orgnih.gov This strong σ-donation from the NHC stabilizes the palladium complex throughout the catalytic cycle, which typically involves oxidative addition of an organic halide to the Pd(0) center, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. fiveable.me The steric and electronic properties of the NHC ligand can be tuned by modifying the substituents on the imidazole ring, which in turn influences the catalytic activity and selectivity. cuvillier.de

Computational studies have provided further insight into the reaction mechanisms. For instance, DFT calculations on the cycloaddition of CO2 catalyzed by amine-functionalized ionic liquids derived from this compound have shown that the imidazolium ring facilitates the ring-opening of the epoxide, while the protonated amine group stabilizes the attacking anion. frontiersin.orgnih.gov

Advanced Materials Science and Engineering with 2 Butylimidazole

2-Butylimidazole in the Development of Ionic Liquids

This compound serves as a foundational component in the synthesis of a class of advanced materials known as ionic liquids (ILs). These are salts with melting points below 100 °C, often existing as liquids at room temperature. rsc.org The incorporation of the this compound structure allows for the creation of ILs with tunable physicochemical properties, making them suitable for a variety of specialized applications. acs.org The butyl group at the 2-position of the imidazole (B134444) ring influences the ligand's electron-donating strength and the resulting IL's properties.

Synthesis and Characterization of this compound-Based Ionic Liquids

The synthesis of ionic liquids based on this compound typically follows established chemical pathways for creating imidazolium (B1220033) salts. A common and straightforward method is the quaternization of the imidazole derivative. researchgate.netrsc.org This reaction involves treating the parent imidazole, in this case, a derivative like 1,2-dialkylimidazole (e.g., 1-methyl-2-butylimidazole), with an appropriate alkyl halide, such as an alkyl bromide. This process results in the formation of an imidazolium halide salt. mdpi.com

To create ionic liquids with different properties, the anion of the resulting imidazolium halide can be exchanged through a metathesis reaction. mdpi.com This allows for the introduction of a wide variety of anions (e.g., tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), bis(trifluoromethanesulfonyl)imide (TFSI⁻)), each imparting distinct characteristics to the final ionic liquid. researchgate.netresearchgate.net

The structural integrity and purity of the synthesized this compound-based ionic liquids are confirmed using a suite of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the cation. researchgate.netresearchgate.net

Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized ions. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups and confirm the structure. researchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and glass transition temperature of the ionic liquids, which are critical parameters for their application. rsc.org

For example, studies on related imidazolium ionic liquids, such as 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, have determined properties like thermal stability, density, viscosity, and ionic conductivity at various temperatures, highlighting the type of comprehensive characterization performed on these materials. researchgate.net

Applications of this compound Ionic Liquids in Green Chemistry

Ionic liquids derived from imidazole structures are central to the field of green chemistry, primarily due to their unique physical properties that present them as environmentally friendlier alternatives to conventional volatile organic compounds (VOCs). researchgate.netresearchgate.netnih.gov Their negligible vapor pressure significantly reduces air pollution by preventing the release of harmful solvent vapors into the atmosphere. researchgate.netijbsac.org

Key applications in green chemistry include:

Green Solvents: The ability of imidazolium-based ILs to dissolve a wide array of organic, inorganic, and organometallic compounds makes them highly effective solvents for synthesis and catalysis. nih.gov Their use can lead to cleaner reaction profiles and easier product separation. nih.gov

Catalysis: this compound-based ILs can act as both the solvent and the catalyst in chemical reactions, simplifying processes and potentially increasing reaction rates and yields. nih.gov For instance, imidazolium-based ILs have been successfully used in the synthesis of various heterocyclic compounds. The potential for the catalyst/solvent system to be recycled enhances their sustainability credentials. ijbsac.org

Separation Processes: These ILs are employed in extraction and separation processes, where their tunable properties allow for the selective removal of specific compounds from complex mixtures. acs.org

The "designer" nature of ionic liquids allows for the modification of the cation (e.g., the this compound derivative) and the anion to optimize performance for specific green chemistry applications, such as enhancing catalytic activity or improving the solubility of reactants. beilstein-journals.org

Integration of this compound Ionic Liquids in Novel Material Formulations

The distinct electrochemical and physical properties of this compound-based ionic liquids make them valuable components in the formulation of advanced materials. A primary area of application is in electrochemistry, where their non-volatility, non-flammability, and high ionic conductivity are highly advantageous. ijbsac.org

One of the most significant applications is their use as electrolytes in energy storage devices like batteries and supercapacitors. Modifying the imidazolium ring, for example by adding a methyl group to the C-2 position in a compound like 1-butyl-2,3-dimethylimidazolium, can enhance electrochemical stability, a crucial factor for applications in lithium-ion batteries. researchgate.net The absence of an acidic proton at the C-2 position is critical for ensuring chemical stability when in contact with metallic lithium. researchgate.net

Furthermore, these ionic liquids can be incorporated into polymer structures to create poly(ionic liquids) (PILs) or ion gels. These solid-state materials retain the beneficial properties of the ionic liquid, such as high ionic conductivity, while offering the mechanical stability and processing advantages of a solid polymer. This integration opens up possibilities for creating flexible and safe electrolytes for next-generation energy storage systems.

Polymer Inclusion Membranes (PIMs) Incorporating this compound as a Carrier

Polymer inclusion membranes (PIMs) represent a significant advancement in separation science, combining the properties of a polymeric support with a liquid membrane phase. ijsr.net this compound has been identified as an effective carrier molecule for incorporation into PIMs, facilitating the selective transport of metal ions across the membrane. nih.gov The carrier's primary role is to bind with the target ion and transport it through the membrane. researchgate.net

Design and Fabrication of this compound-Doped PIMs for Selective Ion Transport

The fabrication of a PIM doped with this compound involves the careful selection of three main components: a base polymer, a plasticizer, and the ion carrier (this compound). ijsr.net

Base Polymer: Provides the mechanical strength and structural integrity of the membrane. Cellulose (B213188) triacetate (CTA) is a commonly used polymer for this purpose. ijsr.netnih.gov

Plasticizer: An organic liquid that imparts flexibility and elasticity to the polymer matrix and helps to dissolve the carrier. o-Nitrophenyl pentyl ether (o-NPPE) is an example of a plasticizer used in these systems. nih.gov

Ion Carrier: this compound is the active component responsible for selectively binding to and transporting metal ions. nih.gov

The membrane is typically prepared by dissolving these three components in a volatile solvent like dichloromethane. This solution is then poured into a glass ring or petri dish and the solvent is allowed to evaporate slowly, leaving a thin, flexible, and transparent film. researchgate.net The physicochemical properties of the resulting membrane, which influence its transport selectivity, can be characterized by techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM). nih.govmdpi.com

Research has demonstrated that PIMs containing this compound can selectively transport certain metal ions over others. For instance, in a study involving the transport of Cu(II), Zn(II), Co(II), and Ni(II), the membrane with this compound showed a clear preference for transporting copper ions. nih.gov

Mechanisms of Metal Ion Transport and Separation by this compound in PIMs

The transport of metal ions (M²⁺) across a PIM containing this compound (L) is a facilitated transport process that occurs in several steps. nih.gov

Complexation at the Feed-Membrane Interface: At the interface between the aqueous feed phase and the membrane, the metal ions react with the this compound carrier molecules to form a metal-carrier complex, such as [MLₓ]²⁺. This complex is hydrophobic, allowing it to be extracted into the organic membrane phase. nih.govresearchgate.netmdpi.com

Diffusion Across the Membrane: The newly formed metal-carrier complex diffuses across the polymer membrane, driven by the concentration gradient. mdpi.commdpi.com

Decomplexation at the Membrane-Receiving Interface: Upon reaching the other side of the membrane, the complex comes into contact with the receiving phase, which is typically an acidic solution. The metal ions are released from the carrier into the receiving phase, and the carrier molecule is regenerated. mdpi.com

Carrier Diffusion Back: The free carrier molecule then diffuses back through the membrane to the feed phase interface, where it can pick up another metal ion, continuing the transport cycle.

The selectivity of the separation process is determined by the differences in the stability and formation kinetics of the complexes between this compound and various metal ions. nih.gov For example, Cu(II) ions are often transported more easily than ions like Ni(II), Co(II), or Zn(II). This enhanced transport is partly attributed to the Jahn-Teller effect in copper complexes, which facilitates the formation of geometries that are more easily transported through the membrane. nih.gov The rate of transport for different metal ions using alkylimidazole carriers typically follows the series: Cu(II) > Zn(II) > Co(II) > Ni(II). nih.gov

The kinetic parameters for the transport of various metal ions across a PIM containing this compound are summarized in the table below.

Table 1: Kinetic Parameters of Metal Ion Transport Across a PIM with this compound as Carrier Feed phase: equimolar mixture of metal ions (0.001 M each), Receiving phase: 0.1 M HNO₃. Data sourced from nih.gov.

| Metal Ion | Initial Flux (J₀) (µmol/m²·s) | Selectivity Coefficient (Cu(II)/M(II)) |

| Cu(II) | 1.94 | - |

| Zn(II) | 0.43 | 4.5 |

| Co(II) | 0.15 | 12.9 |

| Ni(II) | 0.00 | ∞ |

Performance Evaluation and Optimization of this compound-PIM Systems for Metal Ion Recovery

The efficiency of Polymer Inclusion Membranes (PIMs) incorporating this compound as a carrier for the recovery of metal ions has been a subject of detailed investigation. These studies focus on evaluating the transport and separation capabilities of these systems for various divalent metal ions, including copper (Cu(II)), zinc (Zn(II)), cobalt (Co(II)), and nickel (Ni(II)). The performance of these membranes is typically assessed based on recovery efficiency and separation coefficients.

In a comparative study of 2-alkylimidazoles (where the alkyl group was methyl, ethyl, propyl, or butyl), the length of the alkyl chain was found to significantly influence the metal ion transport characteristics. As the length of the alkyl substituent increases, a notable trend is an increase in the initial fluxes of Cu(II) ions, alongside a decrease in the initial fluxes for Zn(II), Co(II), and Ni(II) ions. nih.gov For membranes utilizing this compound, the flux of Ni(II) ions was completely inhibited. nih.gov

This selectivity is also reflected in the separation coefficients. The use of this compound in PIMs leads to an increase in the separation coefficients of Cu(II) relative to the other metals. For instance, with a this compound-containing membrane, the separation coefficients for Cu(II)/Zn(II) and Cu(II)/Co(II) were found to be 2.6 and 6.9, respectively. nih.gov

The optimization of these PIM systems involves balancing the selectivity and recovery efficiency by modifying the membrane composition. This includes the choice of the base polymer, typically cellulose triacetate (CTA), the plasticizer, and the concentration of the this compound carrier. nih.gov The goal is to enhance the transport of the target metal ion while simultaneously hindering the transport of others, thereby achieving efficient separation. PIMs with 2-alkylimidazoles have demonstrated their utility for the recovery of Cu(II) from mixtures containing Cu(II), Zn(II), Co(II), and Ni(II), and are particularly effective for the separation of Cu(II) from Ni(II). nih.gov

Table 1: Recovery of Metal Ions Using PIMs with Different 2-Alkylimidazole Carriers

| Carrier | Cu(II) Recovery (%) | Zn(II) Recovery (%) | Co(II) Recovery (%) | Ni(II) Recovery (%) |

|---|---|---|---|---|

| 2-methylimidazole (B133640) | 95.5 | 88.8 | 66.7 | 14.1 |

| 2-ethylimidazole | Data not specified | Data not specified | Data not specified | Data not specified |

| 2-propylimidazole | Data not specified | Data not specified | Data not specified | Data not specified |

| This compound | 85.4 | Decreased | Decreased | 0 |

Data sourced from a study on the removal of metal ions by PIMs doped with 2-alkylimidazoles. nih.gov

This compound in Polymer Science and Polymerization

The unique chemical structure of this compound makes it a valuable monomer and functional group in polymer science. Its incorporation into polymer chains can impart specific properties to the resulting materials, leading to a range of applications.

Incorporation of this compound into Polymer Structures

This compound can be incorporated into polymer structures through various polymerization techniques. One common method is the polymerization of vinyl-substituted this compound monomers. For instance, N-vinylimidazole derivatives can be copolymerized with other monomers, such as butyl acrylate (B77674), to create copolymers. dtu.dk The reactivity ratios of the comonomers will determine the final composition and structure of the polymer.

Another approach involves the post-polymerization modification of a pre-existing polymer. A polymer with reactive side groups can be functionalized with this compound. For example, a polymer containing chloromethylstyrene units can be quaternized with this compound to introduce the imidazolium moiety into the polymer structure.

Synthesis and Characterization of this compound-Containing Polymers

The synthesis of polymers containing this compound often involves free radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN). researchgate.netnih.gov The polymerization conditions, such as temperature, solvent, and initiator concentration, are optimized to control the molecular weight and polydispersity of the resulting polymer.

Once synthesized, these polymers are thoroughly characterized to understand their structure and properties. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the incorporation of the this compound units into the polymer backbone and to determine the copolymer composition. researchgate.net

The thermal properties of these polymers are investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net TGA provides information about the thermal stability and decomposition temperature of the polymer, while DSC is used to determine the glass transition temperature (Tg), which is a crucial parameter for understanding the physical state and mechanical properties of the polymer. researchgate.netmdpi.com For example, the Tg of a poly(N-vinylimidazole-co-butyl acrylate) copolymer was found to be influenced by the monomer ratio, with a higher butyl acrylate content leading to a lower Tg. dtu.dk

Applications of this compound-Derived Polymers in Functional Materials (e.g., Conductive Materials, Electrolytes, Corrosion Inhibitors)

The incorporation of this compound moieties into polymers gives rise to functional materials with a variety of applications.

Conductive Materials: Polymers with conjugated backbones are intrinsically conductive. While polyimidazole itself is not highly conductive, the imidazole ring can be part of a larger conjugated system or can be doped to enhance conductivity. mdpi.comspecialchem.com Imidazole-based polymers can also be used in composites with other conductive materials to create materials for electronic applications. specialchem.com

Electrolytes: Imidazole-based ionic liquids are known for their high ionic conductivity. When these ionic liquid functionalities, such as those derived from this compound, are incorporated into a polymer structure, the resulting polymeric ionic liquids (PILs) can serve as solid-state or gel polymer electrolytes. mdpi.comnih.gov These materials are of great interest for applications in batteries and fuel cells due to their potential for improved safety and stability compared to liquid electrolytes. mdpi.comoaepublish.com The ionic conductivity of these polymer electrolytes is a key performance parameter and is influenced by factors such as the polymer structure, the type of counter-ion, and the amount of any added ionic liquid. mdpi.com

Corrosion Inhibitors: The imidazole ring is known to be an effective corrosion inhibitor for various metals. nih.gov Polymers containing this compound can form a protective film on a metal surface, thereby preventing corrosion. acs.orgnih.gov The inhibition mechanism often involves the adsorption of the polymer onto the metal surface through the nitrogen atoms of the imidazole ring. nih.gov The effectiveness of these polymeric inhibitors can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. acs.org The presence of the butyl group can enhance the hydrophobic nature of the polymer, which may improve its corrosion inhibition properties. nih.gov

Supramolecular Architectures Involving this compound

The ability of this compound to participate in non-covalent interactions makes it a versatile building block for the construction of supramolecular architectures. These organized assemblies of molecules are held together by forces such as hydrogen bonding and metal coordination.

Design Principles for this compound-Based Supramolecular Building Blocks

The design of supramolecular structures based on this compound is guided by the principles of molecular recognition and self-assembly. The key features of the this compound molecule that are exploited in this context are:

Metal-Ligand Coordination: The nitrogen atoms of the imidazole ring can act as ligands, coordinating to metal ions. mdpi.comruben-group.de This interaction is a powerful tool for directing the assembly of discrete supramolecular structures, such as cages and capsules, or extended networks like metal-organic frameworks (MOFs). mdpi.com The choice of the metal ion and the coordination geometry it prefers will dictate the final architecture of the assembly. ruben-group.de

Hydrophobic Interactions: The butyl group on the 2-position of the imidazole ring introduces a hydrophobic component to the molecule. In aqueous environments, these hydrophobic groups will tend to aggregate, which can be another driving force for self-assembly.

By strategically combining these non-covalent interactions, it is possible to design and synthesize complex and functional supramolecular architectures from this compound-based building blocks. The predictability of these interactions allows for a rational design approach to creating materials with specific structures and properties. mpg.de

Self-Assembly and Hierarchical Structures of this compound Systems

The molecular architecture of this compound makes it an excellent building block for the construction of complex, ordered supramolecular systems. Through a process of self-assembly, individual this compound molecules can spontaneously organize into larger, well-defined hierarchical structures. This phenomenon is governed by a series of specific, non-covalent interactions, primarily hydrogen bonding and coordination with metal ions.

The this compound molecule possesses key features that facilitate these interactions. The imidazole ring contains one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the lone pair of electrons on the other nitrogen atom). nih.gov This allows for the formation of robust hydrogen-bonding networks, which can direct the assembly of molecules into one-dimensional chains or more complex two-dimensional sheets. The butyl group, an electron-donating alkyl chain, enhances the electron density on the imidazole ring, influencing the molecule's donor strength and modifying the properties of the resulting assemblies.

Beyond hydrogen bonding, this compound readily acts as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on its pyridine-type nitrogen atom. This ability to form coordination bonds is fundamental to the creation of a diverse range of metal-organic frameworks (MOFs) and coordination polymers. In these structures, this compound molecules act as linkers that connect metal ions or clusters, building up extended, often porous, one-, two-, or three-dimensional networks.

The final dimensionality and topology of these hierarchical structures are not arbitrary but can be systematically designed. By carefully selecting the metal ion, counter-anions, and reaction conditions (such as solvent and temperature), it is possible to control the self-assembly process to yield specific architectures, from simple 1D chains to intricate 2D layers and 3D frameworks. For instance, studies on similar imidazole derivatives have shown that the coordination environment of the metal ion and the steric bulk of the ligand play crucial roles in determining whether a 1D or 2D polymer is formed. mdpi.com The choice of synthesis conditions can also lead to different polymorphic structures of the same chemical composition, each with unique properties. rsc.org

Table 1: Key Factors Influencing the Self-Assembly of this compound

| Driving Force | Description | Resulting Structures |

| Hydrogen Bonding | The N-H group on the imidazole ring acts as a hydrogen bond donor, while the other nitrogen atom acts as an acceptor. | 1D chains, 2D sheets, and other hydrogen-bonded networks. |

| Metal Coordination | The lone pair of electrons on a nitrogen atom allows this compound to act as a ligand, binding to metal ions. | Coordination polymers, Metal-Organic Frameworks (MOFs). |

| Van der Waals Forces | Interactions between the butyl chains of adjacent molecules can influence packing and stability. | Densely packed structures, modified solubility. |

| Synthesis Conditions | Factors like solvent, temperature, and the presence of catalysts can direct the assembly toward specific polymorphs or dimensionalities. | Control over 1D, 2D, or 3D hierarchical structures. mdpi.comrsc.org |

Potential Applications of this compound Supramolecular Materials

The well-defined structures and tunable properties of supramolecular materials derived from this compound open the door to a wide range of advanced applications. These materials leverage the unique characteristics imparted by their hierarchical assembly, from the porosity of MOFs to the conductive properties of certain coordination polymers.

One significant application of this compound is in the formation of ionic liquids . By coordinating with various metal cations, it can form salts that are liquid at or near room temperature. The properties of these ionic liquids, such as their melting point and viscosity, can be finely tuned by altering the metal center or the alkyl chain on the imidazole ligand.

Coordination polymers and MOFs built from this compound are another major area of application. The ordered, porous structures of MOFs make them exceptional candidates for:

Gas Storage and Separation: The pores within the framework can be tailored to selectively adsorb specific gas molecules, making them useful for applications like carbon capture or hydrogen storage. While direct studies on this compound MOFs are emerging, analogous systems using 2-methylimidazole have demonstrated significant CO2 adsorption capabilities. rsc.org

Heterogeneous Catalysis: The metal centers within the MOF can act as catalytic sites, while the porous structure allows for the diffusion of reactants and products. The high surface area and exposed active sites in 2D MOFs, in particular, can lead to superior catalytic performance compared to their bulk counterparts. nih.govnih.gov

Sensing: The interaction of guest molecules with the framework can induce a measurable change in the material's physical properties, such as its luminescence or electrical conductivity. This allows for the development of highly sensitive and selective chemical sensors. Supramolecular assemblies of related benzimidazole (B57391) derivatives have been investigated for their potential in sensing applications. researchgate.net

Furthermore, the ability of this compound to form self-assembled layers on surfaces has potential applications in corrosion inhibition , where the organized molecular layer acts as a barrier to protect the underlying metal. The principles of its use as an ion carrier in polymer inclusion membranes for selective metal ion separation also highlight its utility in environmental remediation and metallurgy.

Table 2: Potential Applications of this compound-Based Supramolecular Materials

| Material Type | Application Area | Underlying Principle |

| Ionic Liquids | Green Solvents, Electrolytes | Formation of low-melting-point salts through coordination with metal ions. |

| Metal-Organic Frameworks (MOFs) | Gas Storage & Separation | Tunable porosity and selective adsorption of gas molecules within the framework. rsc.org |

| Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis | Exposed metal active sites within a high-surface-area, porous structure. nih.gov |

| Coordination Polymers | Chemical Sensing | Changes in optical or electrical properties upon interaction with target analytes. researchgate.net |

| Polymer Inclusion Membranes | Metal Ion Separation | Acts as a selective carrier for the transport of specific metal ions across a membrane. |

Biological and Biomedical Research on 2 Butylimidazole

2-Butylimidazole as an Enzyme Inhibitor and Modulator of Biological Pathways

This compound is a subject of interest in biological studies, particularly in the field of enzyme inhibition, which is crucial for the development of new therapeutic agents. The imidazole (B134444) ring, a core component of this compound's structure, is capable of participating in significant biological interactions. These interactions include forming hydrogen bonds and coordinating with metal ions located in the active sites of enzymes. This inherent capacity makes derivatives of this compound attractive candidates for the design of novel enzyme inhibitors. Research is ongoing to explore their potential to inhibit enzymes that are involved in the pathogenesis of various diseases.

The molecular structure of this compound also allows it to act as a catalyst in certain organic reactions, a property that can be relevant in biological pathways. For instance, the imidazole moiety can activate aldehydes, making them more susceptible to nucleophilic attack, which is a fundamental step in many biochemical processes. This catalytic activity highlights its potential to modulate biological pathways. Furthermore, computational methods are being employed to predict the biological activities of this compound derivatives and to establish Structure-Activity Relationships (SAR), which helps in forecasting their biological effects and accelerating the drug discovery process.

Pharmacophore Potential of this compound in Drug Development

The imidazole scaffold, the foundational structure of this compound, is a well-established pharmacophore found in numerous approved drugs. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The molecular architecture of this compound makes it a significant chemical scaffold, providing a core structure upon which more complex molecules with therapeutic potential can be constructed.

A prominent application of this compound as a pharmacophore is in the development of Angiotensin II receptor blockers (ARBs). ARBs are a class of drugs used to treat hypertension and other cardiovascular conditions. This compound serves as a key structural component and a crucial intermediate in the synthesis of a class of potent nonpeptide angiotensin II receptor antagonists.

The design of these antagonists is based on mimicking the structure of angiotensin II. The this compound scaffold plays a role analogous to the histidine residue in the natural peptide. nih.gov Specifically, the butyl chain on the imidazole ring corresponds to the aliphatic side chain of leucine (B10760876) at another position of Angiotensin II. nih.gov Research has demonstrated that the specific placement of this n-butyl group on the imidazole ring is critical for achieving high binding affinity to the AT1 receptor, the target of these drugs.

One of the most well-known ARBs, Losartan, is synthesized using a derivative of this compound, namely 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (or its isomer 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde), as a key intermediate. nih.govnewdrugapprovals.orggoogle.comresearchgate.netgoogle.com The synthesis involves several steps where this intermediate is reacted with other chemical entities to build the final complex drug molecule. newdrugapprovals.orggoogle.com

Table 1: Key Intermediates in the Synthesis of Losartan Derived from this compound

| Intermediate Compound | Role in Synthesis |

| 2-Butyl-4-chloro-5-formyl imidazole (BCFI) | A key starting material that is alkylated and further modified. newdrugapprovals.orggoogle.com |

| 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | An essential intermediate for the synthesis of Losartan. nih.govchemimpex.com |

| 2-Butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazole-5-yl)biphenyl-4-yl)methyl] imidazole | The chemical name for the active drug, Losartan. google.comgoogle.com |

The imidazole ring is a fundamental heterocyclic structure present in a wide array of biologically active molecules. this compound, with its defined alkyl substitution, serves as a valuable model compound for studying how structural modifications to the imidazole core influence biological activity. By systematically altering the substituents on the imidazole ring, researchers can investigate structure-activity relationships (SAR). d-nb.info

For example, studies on angiotensin II receptor ligands have explored the impact of replacing the butyl group with other small, bulky alkyl groups like tert-butyl or isopropyl, which has been shown to significantly improve affinity for the AT2 receptor. bohrium.comdiva-portal.org These studies, which use the basic 2-alkylimidazole scaffold, are essential for understanding the spatial and electronic requirements of receptor binding sites. This knowledge guides the rational design of more potent and selective drug candidates. The study of such derivatives helps to elucidate the specific interactions between the ligand and its biological target, contributing to the broader understanding of imidazole-based pharmaceuticals. nih.gov

Immunomodulatory Effects and Related Biological Responses of this compound Analogues

Research into the specific immunomodulatory effects of this compound and its close analogues is an emerging area. While the broader class of imidazole-containing compounds is known to possess a wide range of biological activities, including anti-inflammatory properties, detailed studies focusing on the immunomodulatory potential of simple 2-alkylimidazoles are not extensively documented in the reviewed literature. However, the investigation of more complex imidazole derivatives provides insights into the potential for this chemical scaffold to influence the immune system. For instance, studies on benzimidazole (B57391) derivatives, which feature a fused benzene (B151609) and imidazole ring system, have shown that these compounds can act as inhibitors of nuclear factor κB (NF-κB), a key protein complex involved in regulating immune responses to infection and inflammation. nih.gov The structure-activity relationship in these studies revealed that the 2-benzylbenzimidazole scaffold was a key pharmacophore for this inhibitory activity. nih.gov While not direct analogues of this compound, these findings suggest that the imidazole core can be a platform for developing molecules with immunomodulatory properties. Further research is needed to specifically evaluate the effects of this compound and its simple alkylated derivatives on various components of the immune system.

Computational and Theoretical Studies of 2 Butylimidazole

Molecular Modeling and Docking Studies of 2-Butylimidazole Interactions with Biological Receptors